3-Pyridineacetic acid, 6-phenyl-

MAO Inhibition Neuroscience Drug Discovery

Researchers developing selective MAO-A inhibitors often face scaffold limitations and low selectivity. This compound provides a defined 6-arylpyridine-3-acetic acid core with a basal MAO-A IC50 of 50 nM and 12.4-fold selectivity over MAO-B, eliminating broad-spectrum off-targets. • Enables modular SAR via amide/ester coupling at the free carboxylic acid handle. • Suzuki-based synthesis supports parallel library generation for CNS lead optimization. • Consistent ≥98% purity and reliable global logistics streamline medicinal chemistry workflows.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 920017-49-8
Cat. No. B1511839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridineacetic acid, 6-phenyl-
CAS920017-49-8
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=C2)CC(=O)O
InChIInChI=1S/C13H11NO2/c15-13(16)8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,15,16)
InChIKeyOWOOSADJVKQGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Pyridineacetic acid, 6-phenyl-


3-Pyridineacetic acid, 6-phenyl- (IUPAC: 2-(6-phenylpyridin-3-yl)acetic acid) is a synthetic organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . Structurally, it features a pyridine ring substituted at the 6-position with a phenyl group and at the 3-position with an acetic acid moiety, placing it within the broader class of 6-arylpyridine-3-acetic acid derivatives . This substitution pattern confers unique electronic and steric properties compared to unsubstituted or alkyl-substituted analogs, making it a versatile intermediate for medicinal chemistry and materials science applications [1].

1 6-Arylpyridine scaffold with phenyl π‑stacking and steric profile for medchem target engagement studies
2 Carboxylic acid handle enables amide/ester coupling for lead diversification
3 Dual applicability as synthetic intermediate in medicinal chemistry and materials science

Why 3-Pyridineacetic acid, 6-phenyl- Cannot Be Replaced


In-class substitution of 3-Pyridineacetic acid, 6-phenyl- with simpler analogs (e.g., unsubstituted 3-pyridineacetic acid or 6-methyl derivatives) is not valid due to the profound impact of the 6-phenyl group on molecular recognition and physicochemical properties. The phenyl substituent introduces π-π stacking capability, increases lipophilicity (predicted pKa 3.58±0.10 versus ~3.0 for unsubstituted analogs), and sterically influences the orientation of the acetic acid side chain . These changes can drastically alter binding affinity, selectivity, and reactivity in downstream applications. For instance, predicted boiling point (408.9±33.0 °C) and density (1?.0.06 g/cm³) differ markedly from non-phenyl analogs, impacting purification and formulation workflows . Therefore, direct substitution without experimental re-validation can lead to failed syntheses or erroneous biological results.

π‑stacking Unsubstituted analogs lack the 6‑phenyl group; π‑π interactions may be absent, potentially shifting target selectivity (class‑level).
Ionization Predicted pKa difference may alter ionization‑dependent solubility and permeability, affecting assay consistency (data to verify).
Steric bulk 6‑Methyl or smaller substituents cannot occupy the same hydrophobic sub‑pocket; binding pose may differ (computational).

Key Differentiators for 3-Pyridineacetic acid, 6-phenyl-


MAO-A Selective Inhibition Profile

In binding assays against human recombinant monoamine oxidases, 3-Pyridineacetic acid, 6-phenyl- exhibits a significant selectivity preference for the MAO-A isoform over MAO-B. The reported IC50 for MAO-A is 50 nM, while the IC50 for MAO-B is 620 nM, representing a 12.4-fold selectivity window [1][2]. This contrasts with the behavior of the simple analog 3-pyridineacetic acid, which is essentially inactive against both isoforms (IC50 > 10,000 nM, inferred from structure-activity relationship studies of pyridine derivatives [3]). The 6-phenyl substitution is critical for this gain in potency and selectivity.

MAO‑A Selectivity
Cross‑study comparable
IC₅₀ 50 nM MAO‑A
12.4× vs MAO‑B (620 nM)
Supports MAO‑A pathway inhibition studies; >200‑fold gain over unsubstituted analog
Human recombinant MAO, 1 h incubation
MAO Inhibition Neuroscience Drug Discovery

Lipophilicity Modulation via pKa Shift

The predicted pKa of 3-Pyridineacetic acid, 6-phenyl- is 3.58±0.10, which is approximately 0.58 log units higher than that of the unsubstituted 3-pyridineacetic acid (predicted pKa ~3.0) . This shift is attributed to the electron-withdrawing inductive effect of the 6-phenyl ring, which stabilizes the conjugate base. The practical consequence is a difference in the fraction ionized at physiological pH (7.4): the phenyl derivative is approximately 99.95% ionized, compared to nearly 99.99% for the parent acid, potentially impacting membrane permeability by a factor of 1.5-2x based on pH-partition theory.

pKa Shift
Predicted; data to verify
Target 3.58 ± 0.10
Parent acid ~3.0
ΔpKa +0.58
May influence ionization‑dependent permeability assays
ACD/Labs predicted; experimental confirmation needed
Physicochemical Profiling ADME Prediction Formulation Design

Steric Effects on Receptor Binding Poses

Molecular docking simulations comparing 3-Pyridineacetic acid, 6-phenyl- to its 6-methyl analog in the active site of MAO-A reveal that the phenyl ring occupies a previously unutilized hydrophobic sub-pocket formed by residues Phe208, Ile335, and Leu337 [1]. This interaction is not accessible to the smaller methyl group, which has a volume of 22.3 ų versus 94.6 ų for phenyl. The larger substituent induces a 1.2 Šshift in the position of the acetic acid carboxylate, altering the hydrogen-bonding network with the flavin cofactor. This difference in binding mode is consistent with the observed >10-fold improvement in IC50.

Binding Pose Model
Computational; supporting
ΔDocking score: −1.4 kcal/mol
Carboxylate shift: 1.2 Å
Volume gain: 72.3 ų (phenyl vs methyl)
Computational model suggests altered binding pose; not experimentally validated
Schrödinger Glide SP, MAO‑A (PDB 2Z5X)
Molecular Modeling Structure-Based Design Target Engagement

Synthetic Tractability via Suzuki Coupling

A published synthesis route for 3-Pyridineacetic acid, 6-phenyl- involves the Suzuki-Miyaura cross-coupling of 2-chloropyridine-5-acetic acid with phenylboronic acid using a Pd/C catalyst in aqueous isopropanol . This two-step sequence (chlorination followed by coupling) offers a 68% overall isolated yield at the 0.2 g scale, compared to a more cumbersome 4-step route for the isomer 2-phenylpyridine-5-acetic acid, which requires pre-functionalization of the pyridine nitrogen and proceeds in 41% yield [1]. The direct coupling strategy reduces byproduct formation and simplifies purification, making the 6-phenyl isomer more accessible for gram-scale synthesis.

Synthesis Efficiency
Direct head‑to‑head
Target isomer: 2 steps, 68% yield
Isomer (2‑phenyl): 4 steps, 41% yield
More accessible regioisomer for research supply; 27% higher overall yield
Suzuki coupling, 0.2 g scale
Synthetic Chemistry Process Development Scalability

Key Applications for 3-Pyridineacetic acid, 6-phenyl-


MAO-A Selective Inhibitor Probe

For neuroscience groups investigating serotonin metabolism and mood disorders, 3-Pyridineacetic acid, 6-phenyl- serves as a starting point for structure-activity relationship (SAR) studies due to its basal IC50 of 50 nM against MAO-A and 12.4-fold selectivity over MAO-B [1]. It provides a more selective starting point than the non-selective inhibitor pargyline (IC50 ~10 µM for both isoforms) or the MAO-B selective selegiline, and its carboxylic acid handle allows for facile amide coupling to explore peripheral substituent effects.

Lipophilic Fragment for CNS Penetrant Leads

With its predicted pKa of 3.58 and the presence of two aromatic rings, 3-Pyridineacetic acid, 6-phenyl- has physicochemical properties pre-disposed for CNS drug discovery. The compound's predicted logP and low molecular weight (213.23 g/mol) align with lead-like criteria, and it can be incorporated into larger molecules via amide, ester, or heterocycle formation, leveraging the carboxylic acid as a synthetic vector .

Synthesis of 6-Aryl-3-pyridylacetamide Libraries

The compound's synthesis route via Suzuki coupling offers a modular strategy for generating diverse 6-aryl analogs by varying the boronic acid partner . This positions 3-Pyridineacetic acid, 6-phenyl- as a generic scaffold for building focused compound libraries, where the 6-phenyl group can be replaced in parallel synthesis to probe different hydrophobic pockets while keeping the acetic acid side chain constant.

Application
Selection Property
Validation Focus
MAO‑A pathway inhibition studies
Isoform‑selectivity profile
MAO‑A vs MAO‑B selectivity endpoints
CNS research compound design
Lipophilic fragment with acid handle
Permeability and CNS exposure models
Focused 6‑aryl library synthesis
Modular scaffold via Suzuki coupling
Synthetic route diversification

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